

(S)-3-N-Cbz-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-3-N-Cbz-aminopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **(S)-3-N-Cbz-aminopyrrolidine**, a versatile chiral building block crucial in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and its application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Compound Data

(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a widely utilized synthetic intermediate. Its structural properties are summarized below.

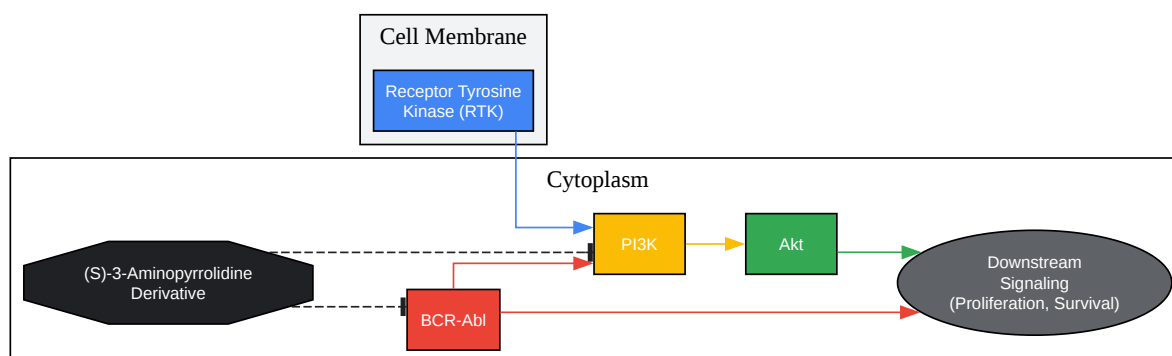
Property	Value	Citations
CAS Number	122536-72-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[1] [2]
Molecular Weight	220.27 g/mol	[1] [2]
Appearance	Light yellow to yellow liquid	[1]
Boiling Point	315 °C	[1]
Density	1.155 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.548	[1]

Role in Drug Discovery and Signaling Pathways

The pyrrolidine moiety is a common structural motif in many FDA-approved drugs.[3] While **(S)-3-N-Cbz-aminopyrrolidine** is primarily a protected building block, its deprotected form, (S)-3-aminopyrrolidine, serves as a critical scaffold in the synthesis of pharmacologically active compounds.

Notably, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[1] This dual inhibition is a promising strategy in cancer therapy, particularly for Chronic Myeloid Leukemia (CML), as it can address the compensatory signaling that leads to drug resistance. [1]

The signaling pathway below illustrates the dual inhibitory action of compounds derived from the (S)-3-aminopyrrolidine scaffold.



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Dual inhibition of BCR-Abl and PI3K pathways.

Experimental Protocols

The synthesis of **(S)-3-N-Cbz-aminopyrrolidine** and its utility in further synthetic steps are outlined in the following experimental protocols.

Synthesis of (S)-3-N-Cbz-aminopyrrolidine

The carbobenzyloxy (Cbz) group is a common amine protecting group in organic synthesis.^[4]
^[5] A general procedure for the N-Cbz protection of an amine is as follows:

Materials:

- (S)-3-Aminopyrrolidine
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., sodium carbonate, sodium hydroxide)
- An appropriate solvent system (e.g., water/THF, dichloromethane)

Procedure:

- Dissolve (S)-3-aminopyrrolidine in an aqueous solution of the base with cooling in an ice bath.
- Slowly add benzyl chloroformate dropwise while vigorously stirring, maintaining a low temperature.
- Allow the reaction to warm to room temperature and continue stirring for several hours.
- Work-up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.
- Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers and concentrate under reduced pressure to yield the product.

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenation.^[4]^[6]

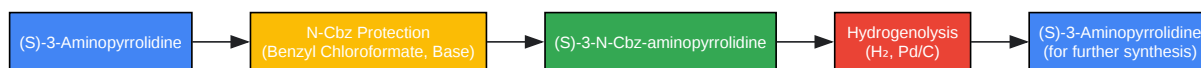
Materials:

- **(S)-3-N-Cbz-aminopyrrolidine**
- Palladium on carbon (Pd/C) catalyst (5-10 mol%)
- A suitable solvent (e.g., methanol, ethanol)
- Hydrogen gas (H₂)

Procedure:

- Dissolve the Cbz-protected compound in the chosen solvent.
- Carefully add the Pd/C catalyst.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The following diagram illustrates a typical synthetic workflow involving the protection of (S)-3-aminopyrrolidine and subsequent deprotection.



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Workflow for Cbz protection and deprotection.

Applications in Synthesis

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral building block for the synthesis of more complex molecules.^[7] Its protected amine allows for selective reactions at other positions of the molecule. The Cbz group's stability under various conditions, except for catalytic

hydrogenation, makes it a reliable choice for multi-step syntheses.[4] The pyrrolidine scaffold itself is integral to the structure of numerous biologically active compounds, making this intermediate highly relevant for the development of novel therapeutics.[3][8]

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